molecular formula C10H11NO4 B081086 N-(phenoxyacetyl)glycine CAS No. 14231-45-9

N-(phenoxyacetyl)glycine

Cat. No. B081086
Key on ui cas rn: 14231-45-9
M. Wt: 209.2 g/mol
InChI Key: MYTAKEVMLYCYIE-UHFFFAOYSA-N
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Patent
US04734426

Procedure details

Glycine (20 mmol) was reacted with distilled phenoxyacetyl chloride (22 mmol) in the presence of NaOH (40 mmol) in a mixture of water and ether as described in Example 5 Part A. The crude product was recrystallized from EtOAc (15 ml) to give title acid (2.38 gm, 57%).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O:6]([CH2:13][C:14](Cl)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O.CCOCC>[O:6]([CH2:13][C:14]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
22 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)Cl
Name
Quantity
40 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from EtOAc (15 ml)
CUSTOM
Type
CUSTOM
Details
to give title acid (2.38 gm, 57%)

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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